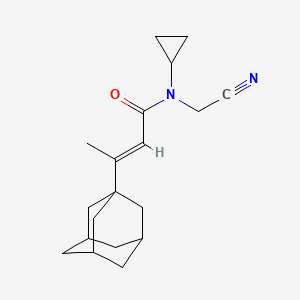
3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide, also known as DPBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPBA is a derivative of the benzamide family and has been synthesized using various methods.
Scientific Research Applications
Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines] and Biological Evaluation
The synthesis of 4-(dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, as analogues of previously reported 3-arylspiro[isobenzofuran-1(3H),4'-piperidines], has been explored. These compounds show marked inhibition of tetrabenazine-induced ptosis, a property common to most antidepressants. Significant antitetrabenazine activity observed for several compounds points to potential central nervous system applications, with the cis-3'-phenyl series and the cis secondary amine showing optimal activity (Martin et al., 1981).
Development of Benzenesulfonamide Derivatives for Antitumor Activity
Research involving the reaction of N-(4-acetylphenyl)benzenesulfonamide derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) led to the development of acryloyl(phenyl)benzenesulfonamide derivatives. These compounds were further modified to produce novel sulfonamide derivatives, some of which exhibited excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. The study also delved into molecular docking and DFT calculations to evaluate compound interactions against the KSHV thymidylate synthase complex, highlighting their potential in cancer therapy (Fahim & Shalaby, 2019).
Environmentally Benign Synthesis of 2-Benzoylamino-N-phenyl-benzamide Derivatives
The synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives under solvent-free conditions and microwave irradiation using Keggin-type heteropolyacids as catalysts has been reported. This method offers a high-yielding, time-efficient, and environmentally friendly approach to obtaining these compounds, which exhibited notable antibacterial and antifungal activities (Ighilahriz-Boubchir et al., 2017).
Antidepressant Potential of Substituted 3-amino-1,1-diaryl-2-propanols
A series of 3-(dimethylamino)-1,1-diphenyl-2-propanol analogues were synthesized and evaluated as potential antidepressant agents. The study highlighted the importance of structural analogues in developing compounds with potent reserpine-prevention activity in mice, indicating their potential use in treating depression (Clark et al., 1979).
properties
IUPAC Name |
3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-22(2)19-10-6-9-18(15-19)20(24)21-13-11-17(12-14-23)16-7-4-3-5-8-16/h3-10,15,17,23H,11-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZXCIOSOSUFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2925962.png)
![2-ethoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925964.png)
![N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2925965.png)

![N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2925968.png)

![8-amino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2925973.png)

![3-benzyl-7-{4-[(4-chlorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2925977.png)



